molecular formula C10H8N2O B13144256 [2,4'-Bipyridin]-3-ol

[2,4'-Bipyridin]-3-ol

Cat. No.: B13144256
M. Wt: 172.18 g/mol
InChI Key: HVQAGTOYIIZBNP-UHFFFAOYSA-N
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Description

[2,4’-Bipyridin]-3-ol is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a hydroxyl group attached to the third carbon of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridin]-3-ol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Ullmann coupling, which involves the use of copper catalysts to couple halogenated pyridines. These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of [2,4’-Bipyridin]-3-ol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridin]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, piperidine derivatives, and bipyridine ketones or aldehydes .

Scientific Research Applications

Chemistry

In chemistry, [2,4’-Bipyridin]-3-ol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .

Biology and Medicine

It has been studied for its antimicrobial and anticancer properties .

Industry

In industry, [2,4’-Bipyridin]-3-ol is used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks. These materials have applications in electronics, sensors, and energy storage .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridin]-3-ol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The hydroxyl group also plays a role in hydrogen bonding and other non-covalent interactions, which can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridin]-3-ol is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in various applications compared to other bipyridine derivatives .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-pyridin-4-ylpyridin-3-ol

InChI

InChI=1S/C10H8N2O/c13-9-2-1-5-12-10(9)8-3-6-11-7-4-8/h1-7,13H

InChI Key

HVQAGTOYIIZBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)O

Origin of Product

United States

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